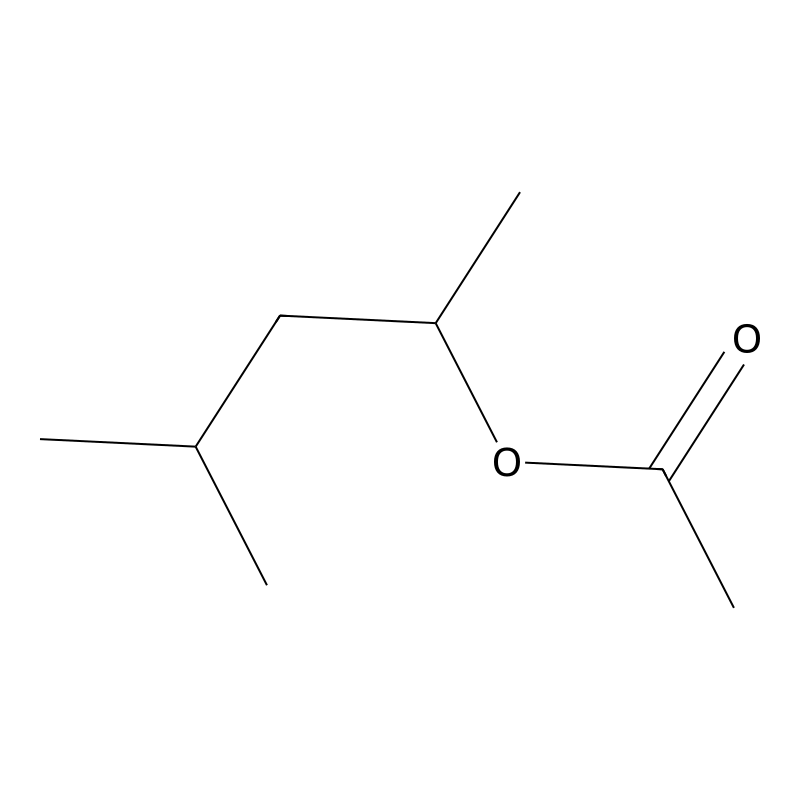1,3-Dimethylbutyl acetate
CH3COOCH(CH3)CH2CH(CH3)2
C8H16O2

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
CH3COOCH(CH3)CH2CH(CH3)2
C8H16O2
Molecular Weight
InChI
InChI Key
SMILES
Solubility
0.01 M
Very soluble in ethyl ether and ethanol.
0.08 G/100 ML WATER
0.13%WT in aq, 20 °C; 0.57%w aq in, 20 °C
Miscible with alcohol
Solubility in water: none
0.08%
Canonical SMILES
- Analytical Chemistry: Due to its specific chemical properties, 1,3-Dimethylbutyl acetate can be used as a standard or reference compound in analytical techniques like Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) []. This method allows for the separation and identification of various components in a mixture, and 1,3-Dimethylbutyl acetate serves as a point of comparison for other chemicals being analyzed.
1,3-Dimethylbutyl acetate is a colorless liquid with a pleasant, fruity odor, classified as an ester. Its molecular formula is , and it has a molecular weight of approximately 144.215 g/mol. The compound is characterized by its branched carbon chain and the presence of an ester functional group, which significantly influences its chemical behavior and applications .
Information on the safety hazards of 1,3-Dimethylbutyl acetate is not readily available in scientific literature. Esters, in general, can exhibit varying degrees of:
- Esterification: This is the primary reaction for synthesizing 1,3-Dimethylbutyl acetate, typically involving the reaction of acetic acid with 3-methyl-1-pentanol in the presence of an acid catalyst. The reaction can be represented as follows:
- Decomposition: While specific decomposition reactions of 1,3-Dimethylbutyl acetate are not extensively documented, esters in general can decompose under heat or strong oxidizing conditions to produce acids and alcohols .
The synthesis of 1,3-Dimethylbutyl acetate primarily involves esterification, which can be performed through the following steps:
- Reactants: Acetic acid and 3-methyl-1-pentanol are mixed.
- Catalyst: An acid catalyst (such as sulfuric acid) is added to facilitate the reaction.
- Heating: The mixture is heated to promote the reaction.
- Product Isolation: The resulting ester is purified through distillation or other separation techniques.
This method is scalable and suitable for both laboratory and industrial applications .
1,3-Dimethylbutyl acetate finds applications in various fields:
- Solvent: It serves as a solvent in coatings and inks due to its favorable evaporation rate and low toxicity.
- Flavoring Agent: Its pleasant odor makes it suitable for use in food flavorings and fragrances.
- Analytical Chemistry: It can be analyzed using high-performance liquid chromatography (HPLC) methods for purity assessment and impurity separation .
Several compounds share structural similarities with 1,3-Dimethylbutyl acetate. Here are some notable examples:
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| Methylisoamyl acetate | C7H14O2 | One less carbon than 1,3-Dimethylbutyl acetate; often used in flavoring. |
| Sec-hexyl acetate | C8H16O2 | Similar molecular formula but different branching; used in solvents. |
| Ethyl hexanoate | C8H16O2 | Similar structure but with ethyl instead of dimethyl groups; used in flavoring agents. |
Uniqueness of 1,3-Dimethylbutyl Acetate
The uniqueness of 1,3-Dimethylbutyl acetate lies in its specific branching structure and its balance between volatility and stability, making it particularly suitable for applications requiring both solubility and low toxicity. Its pleasant odor also distinguishes it from many other esters that may have less favorable sensory properties .
Physical Description
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colorless liquid with a mild, pleasant, fruity odor.
Color/Form
XLogP3
Boiling Point
147.5 °C
146 °C
297°F
Flash Point
110 °F (Open cup)
113 °F; 45 °C (Closed cup)
45 °C c.c.
113°F
Vapor Density
Relative vapor density (air = 1): 5.0
Density
0.8805 g/cu cm at 25 °C
Relative density (water = 1): 0.86
0.86
Odor
Melting Point
-64.0 °C
Freezing point = -63.8 °C
-64 °C
-83°F
GHS Hazard Statements
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (30.71%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (30.71%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (29.92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Vapor Pressure
4.00 mmHg
4 mm Hg at 20 °C
Vapor pressure, kPa at 20 °C: 0.4
10.86 mmHg
3 mmHg
Pictograms


Flammable;Irritant
Other CAS
Wikipedia
Use Classification
Methods of Manufacturing
General Manufacturing Information
Analytic Laboratory Methods
NIOSH Method 1450. Determination of Esters I by Gas Chromatography with Flame Ionization Detection. GCFID, workplace air, detection limit 2.0 mg/cu m.








